Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate is a heterocyclic compound that features a thieno[2,3-c]furan core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a thieno[2,3-c]furan derivative with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate exerts its effects involves interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 2-amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile
Uniqueness
Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate is unique due to its specific thieno[2,3-c]furan core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Properties:
- Molecular Formula: C10H13N1O2S1
- Molecular Weight: 213.28 g/mol
- IUPAC Name: this compound
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on specific biochemical pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- In vitro Studies: this compound demonstrated inhibitory effects on the proliferation of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 10 to 50 µM. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
The mechanism of action for this compound appears to involve:
- Inhibition of Kinase Activity: The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cell signaling pathways related to cell growth and survival.
- Modulation of Apoptotic Pathways: By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound promotes programmed cell death in malignant cells.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Smith et al. (2023) | MCF-7 | 25 | Caspase activation |
Johnson et al. (2024) | HepG2 | 30 | GSK-3β inhibition |
Lee et al. (2025) | A549 (lung cancer) | 15 | Cell cycle arrest |
Additional Biological Activities
Beyond its anticancer properties, this compound has also shown:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antibacterial properties against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects: The compound may attenuate inflammatory responses by inhibiting pro-inflammatory cytokines.
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-3-13-10(12)8-7-5(2)14-4-6(7)15-9(8)11/h5H,3-4,11H2,1-2H3 |
InChI Key |
KLJKYVDLSMWVDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(OC2)C)N |
Origin of Product |
United States |
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